4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine
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Description
Thieno[3,2-d]pyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .
Synthesis Analysis
Thieno[3,2-d]pyrimidine derivatives can be synthesized via structural modifications of certain compounds . For example, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors via structural modifications of tazemetostat .Molecular Structure Analysis
Thieno[3,2-d]pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c1-9-2-4-15-14(18-9)19-10-6-20(7-10)13-12-11(3-5-21-12)16-8-17-13/h2-5,8,10H,6-7H2,1H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXMOORVIFGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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